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Compound of Interest

Compound Name: (6-Aminopyridin-2-yl)methanol

Cat. No.: B113033

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Aminopyridin-2-yl)methanol is a substituted pyridylmethanol compound of interest in
medicinal chemistry and organic synthesis due to its structural motifs—a pyridine ring, an
amino group, and a hydroxymethyl group. Understanding its solubility in various organic
solvents is critical for its synthesis, purification, formulation, and application in drug discovery
pipelines. Solubility profoundly impacts reaction kinetics, crystallization, bioavailability, and the
ease of handling in a laboratory setting.

This technical guide provides a comprehensive overview of the solubility characteristics of (6-
Aminopyridin-2-yl)methanol. While specific quantitative experimental data is sparse in
publicly available literature, this document extrapolates a qualitative solubility profile based on
its physicochemical properties and the fundamental principle of "like dissolves like."
Furthermore, it outlines a detailed experimental protocol for researchers to determine precise
solubility data empirically.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for
predicting its solubility behavior.
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Property Value Source
Molecular Formula CeHsN20 [1112][3]
Molecular Weight 124.14 g/mol [1103114]
Physical Form Solid [2][5]

CAS Number 79651-64-2 [1][2][3]
Predicted XlogP -0.3 [1][4]

InChiKey YGMPMXTWKROXPP- (I[21[5]

UHFFFAOYSA-N

Note: The negative XlogP value suggests a hydrophilic or polar nature.

Predicted Solubility Profile

Direct quantitative solubility data for (6-Aminopyridin-2-yl)methanol is not readily available in
peer-reviewed literature. However, a qualitative assessment can be derived from its molecular
structure, which features:

e A primary amino group (-NHz): Capable of acting as a hydrogen bond donor and acceptor.

e A primary alcohol group (-CH20H): Capable of acting as a hydrogen bond donor and
acceptor.

» A pyridine ring: A polar aromatic system containing a nitrogen atom that can act as a
hydrogen bond acceptor.

The presence of these polar, hydrogen-bonding functional groups dictates that the molecule
will exhibit favorable solubility in polar solvents. Conversely, its solubility is expected to be
limited in nonpolar solvents. The following table summarizes the predicted solubility based on
these chemical principles.
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Representative
Solvent Class
Solvents

Predicted Solubility

Rationale

Water, Methanol,
Ethanol

Polar Protic

High to Very High

Strong hydrogen
bonding interactions
between the solvent's
-OH groups and the
solute's -NHz, -OH,

and pyridine nitrogen.

[6]

DMSO, DMF,

Polar Aprotic o
Acetonitrile

Moderate to High

Favorable dipole-
dipole interactions.
The lack of a
hydrogen-bond-
donating group on the
solvent may slightly
limit solubility
compared to protic

solvents.

Tetrahydrofuran

Slightly Polar
(THF), Ethyl Acetate

Low to Moderate

Limited capacity for
hydrogen bonding and
weaker dipole-dipole

interactions.

Nonpolar Aromatic Toluene, Benzene

Very Low

Dominated by weak
van der Waals forces;
insufficient to
overcome the strong
intermolecular forces
of the crystalline

solute.

Nonpolar Aliphatic Hexane, Heptane

Insoluble

Mismatch in polarity
("like dissolves like"
principle) leads to

negligible dissolution.

[7]
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Logical Framework for Solubility Prediction

The interplay between the functional groups of (6-Aminopyridin-2-yl)methanol and the nature
of the solvent determines its solubility. This relationship can be visualized as a logical diagram.

Caption: Logical diagram of solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The
isothermal shake-flask method is a widely accepted and reliable technique for determining the
equilibrium solubility of a solid in a solvent.[8]

Objective: To determine the equilibrium solubility of (6-Aminopyridin-2-yl)methanol in a given
organic solvent at a specific temperature.

Materials:

* (6-Aminopyridin-2-yl)methanol (solid, high purity)

¢ Selected organic solvent (analytical grade)

 Scintillation vials or sealed flasks

o Orbital shaker with temperature control

» Analytical balance

e Syringe filters (e.g., 0.22 um PTFE)

e Volumetric flasks and pipettes

e Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:

o Preparation: Add an excess amount of solid (6-Aminopyridin-2-yl)methanol to a series of
vials. The excess solid is crucial to ensure that a saturated solution is achieved.
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e Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to
each vial.

» Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker.
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72
hours) to ensure equilibrium is reached.[8] The solution should appear as a slurry with
undissolved solid remaining.

o Phase Separation: After equilibration, allow the vials to stand undisturbed at the same
temperature for several hours to let the excess solid settle.

o Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately pass the solution through a syringe filter to remove all undissolved solid
particles.

 Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a
concentration that falls within the linear range of the analytical instrument.

» Quantification: Analyze the concentration of the diluted sample using a pre-calibrated
analytical method (e.g., HPLC-UV).

o Calculation: Calculate the solubility by multiplying the measured concentration by the dilution
factor. The result is typically expressed in units of mg/mL, mol/L, or g/100g of solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination
protocol.
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Caption: Workflow for Shake-Flask Solubility Determination.
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Conclusion

While quantitative solubility data for (6-Aminopyridin-2-yl)methanol is not widely published,
its molecular structure strongly indicates high solubility in polar protic solvents like methanol
and water, moderate solubility in polar aprotic solvents like DMSO, and poor solubility in
nonpolar solvents such as hexane. For researchers and drug development professionals
requiring precise data, empirical determination is necessary. The provided shake-flask protocol
offers a robust and reliable method for generating this critical information, enabling informed
decisions in synthesis, purification, and formulation processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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